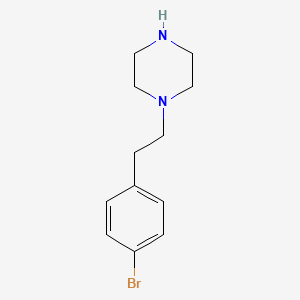

1-(4-Bromophenethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-(4-bromophenyl)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPHYPDEAQTYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597449 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142962-89-8 | |

| Record name | 1-[2-(4-Bromophenyl)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromophenethyl)piperazine: Pathway Exploration and Protocol Development

Introduction: The Significance of the Phenethylpiperazine Scaffold

The 1-(4-Bromophenethyl)piperazine molecule is a significant heterocyclic compound, representing a key structural motif in medicinal chemistry and drug development. While its direct applications are a subject of ongoing research, the broader class of arylalkylpiperazines is integral to a vast array of pharmacologically active agents. The piperazine ring often serves as a versatile scaffold, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability, while the substituted phenethyl moiety provides a lipophilic anchor crucial for modulating interactions with biological targets.

This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps; it delves into the strategic rationale behind methodological choices, addresses potential challenges, and offers detailed, field-proven protocols. The synthesis of this target molecule is primarily approached through two robust and reliable strategies: direct N-alkylation of piperazine and reductive amination. This guide will explore both, providing the necessary context for researchers in drug discovery and process chemistry to make informed decisions for their specific applications.

Physicochemical Properties of this compound

Precise experimental data for this compound is not extensively documented in publicly available literature. However, its properties can be reliably estimated based on its chemical structure and by comparison with analogous compounds.

| Property | Estimated Value | Rationale / Comments |

| Molecular Formula | C₁₂H₁₇BrN₂ | - |

| Molecular Weight | 269.18 g/mol | - |

| Appearance | Off-white to pale yellow solid or viscous oil | Typical for arylpiperazine derivatives. |

| Boiling Point | > 350 °C (Predicted) | High boiling point is expected due to molecular weight and polar functional groups. |

| pKa | ~8.7 (Predicted) | The unsubstituted nitrogen of the piperazine ring is basic. This value is similar to other N-alkylpiperazines. |

| Solubility | Soluble in methanol, ethanol, DCM, chloroform. Sparingly soluble in water. | Expected solubility profile for a molecule with both polar (piperazine) and nonpolar (bromophenyl) regions. |

| CAS Number | 38219-58-4 | - |

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be logically approached via two primary disconnection strategies, as illustrated below. Each pathway offers distinct advantages and presents unique challenges regarding precursor availability, reaction control, and scalability.

Caption: Primary synthetic strategies for this compound.

Pathway 1: Direct N-Alkylation of Piperazine

This classical and direct approach involves the nucleophilic substitution of a suitable 4-bromophenethyl halide with piperazine. The core of this strategy lies in managing the reactivity of piperazine, which possesses two secondary amine nucleophiles, to achieve selective mono-alkylation.

Causality and Experimental Choices

The primary challenge in this pathway is preventing the formation of the 1,4-disubstituted by-product. Because the mono-alkylated product, this compound, is also a secondary amine, it can react with a second molecule of the alkylating agent.

Caption: Competing mono- and di-alkylation reactions in the N-alkylation pathway.

To circumvent this, Le Châtelier's principle is exploited by using a significant molar excess of piperazine. This ensures that the electrophile (the alkyl halide) is statistically more likely to encounter an unreacted piperazine molecule than the mono-alkylated product, thus favoring the desired reaction. A German patent describing a similar N-monoalkylation of piperazine with phenethyl bromide serves as an excellent procedural basis for this approach[1].

Precursor Synthesis: 2-(4-Bromophenyl)ethyl Bromide

The alkylating agent is typically prepared from the commercially available 2-(4-bromophenyl)ethanol via bromination.

-

Reaction: R-OH → R-Br

-

Reagent Choice: Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary alcohols to alkyl bromides with minimal rearrangement. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.

Step-by-Step Protocol: Synthesis of 2-(4-Bromophenyl)ethyl Bromide

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 2-(4-bromophenyl)ethanol (1.0 eq) dissolved in anhydrous diethyl ether (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

-

Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-(4-bromophenyl)ethyl bromide can be purified by vacuum distillation to yield a clear, colorless oil.

Step-by-Step Protocol: Synthesis of this compound via N-Alkylation

This protocol is adapted from the general methodology for N-monoalkylation of piperazine described in DE1092019B[1].

-

Setup: In a round-bottom flask, dissolve piperazine (5.0 to 10.0 eq) in a suitable solvent such as ethanol or acetonitrile (approx. 0.5 M). The large excess is critical for minimizing di-alkylation.

-

Reagent Addition: Add 2-(4-bromophenyl)ethyl bromide (1.0 eq) to the solution. Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq) to act as an acid scavenger for the HBr generated during the reaction.

-

Reaction: Heat the mixture to reflux (approximately 70-80 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS, checking for the disappearance of the alkyl bromide.

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent by rotary evaporation.

-

Workup: Redissolve the resulting residue in dichloromethane (DCM) and wash with water to remove excess piperazine and inorganic salts.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of DCM/Methanol, often with 1% triethylamine to prevent streaking) to afford pure this compound.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Bromophenethyl)piperazine

Introduction: Situating 1-(4-Bromophenethyl)piperazine in Drug Development

This compound is a member of the arylpiperazine class of compounds. This structural motif is of significant interest in medicinal chemistry and pharmaceutical development, primarily due to its prevalence in a wide array of centrally active therapeutic agents. Phenylpiperazine derivatives are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors.[1] Consequently, this compound serves as a critical building block or intermediate in the synthesis of novel psychoactive drugs, including potential antipsychotics and antidepressants.[2][3]

The physicochemical properties of such an intermediate are not merely academic data points; they are foundational to its utility. These parameters govern its reactivity in subsequent synthetic steps, its purification profile, its stability during storage, and ultimately, the quality and safety of the final Active Pharmaceutical Ingredient (API).[4] This guide provides an in-depth analysis of these core properties, offering both quantitative data and field-proven insights into their practical implications for researchers and drug development professionals.

Core Physicochemical Properties: A Quantitative Overview

For efficient process development and analytical method design, a clear summary of the compound's key physical and chemical characteristics is indispensable. The following table consolidates the essential physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BrN₂ | [2][5] |

| Molecular Weight | 241.13 g/mol | [5][6] |

| CAS Number | 66698-28-0 | [2][5] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 91-95 °C | [7][8][9] |

| Boiling Point | 353.3 ± 27.0 °C (Predicted) | [7][8] |

| Density | 1.386 - 1.42 g/cm³ (Predicted) | [2][7] |

| pKa | 8.88 ± 0.10 (Predicted) | [7][8][9] |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Slightly soluble in water. | [2][7] |

| Stability | Stable under inert conditions; reported to be hygroscopic and air sensitive. | [2] |

In-Depth Analysis of Key Properties

Solubility and Lipophilicity: The Foundation of Formulation and Separation

The solubility profile of this compound is characteristic of many amine-containing organic intermediates. Its poor solubility in water and good solubility in organic solvents like DMSO and methanol are direct consequences of its molecular structure: a largely nonpolar bromophenyl group combined with a piperazine ring that possesses some polar character.[2][7]

This behavior is critical for two primary reasons:

-

Reaction Chemistry: Its solubility in organic solvents dictates the choice of reaction media for subsequent synthetic transformations.

-

Purification and Analysis: The differential solubility is the cornerstone of its purification by crystallization and its separation from impurities via reversed-phase chromatography, where it will partition favorably onto a nonpolar stationary phase.

Acidity and Basicity (pKa): A Predictor of Chemical Behavior

The predicted pKa of ~8.88 corresponds to the protonation of the secondary amine in the piperazine ring.[7][8][9] This value indicates that this compound is a moderately weak base. This property is fundamentally important for:

-

Salt Formation: It can be readily converted to a hydrochloride salt, which often exhibits higher crystallinity and improved aqueous solubility, simplifying handling and certain formulation steps.[3][10]

-

pH-Dependent Solubility: The compound's solubility in aqueous media will be significantly higher at a pH below its pKa (e.g., pH < 7), where it exists predominantly in its protonated, charged form. This is a crucial parameter when designing extraction protocols or aqueous-based analytical methods like HPLC. For instance, maintaining a mobile phase pH of 3.0 in an HPLC method ensures the analyte is fully ionized, leading to sharp, symmetrical peaks and reproducible retention times.[4]

Stability and Storage: Ensuring Intermediate Integrity

The compound is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[2] However, two potential liabilities must be managed:

-

Hygroscopicity: The tendency to absorb moisture from the air can affect the accuracy of weighing and may introduce water as a contaminant into non-aqueous reactions.[2]

-

Air Sensitivity: As with many amines, prolonged exposure to air can lead to oxidative degradation.

Therefore, the authoritative recommendation is to store the material under an inert gas like nitrogen or argon, particularly for long-term storage or when used as a reference standard.[2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify potential degradants and develop a stability-indicating analytical method.[11]

Analytical Characterization: Confirming Identity and Purity

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Key expected signals would include multiplets for the aromatic protons on the bromophenyl ring and distinct signals for the aliphatic protons of the piperazine ring.[12] ¹³C NMR provides information on the carbon skeleton, with characteristic shifts for the aromatic and aliphatic carbons.[12][13]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. A key diagnostic feature in the mass spectrum is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be observed for the molecular ion peak.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key vibrational bands would include N-H stretching for the secondary amine of the piperazine ring, C-H stretching for the aromatic and aliphatic groups, and C-N stretching vibrations.[13][14]

Application Focus: A Validated Protocol for Purity Determination by RP-HPLC

The purity of a synthetic intermediate is paramount to the quality of the final API.[4] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application. The causality behind this choice is its ability to separate the target compound from structurally similar impurities based on differences in polarity.

Rationale for Method Design

The selection of a C18 stationary phase provides a nonpolar environment that effectively retains the bromophenyl moiety of the analyte. The mobile phase, a mixture of an acidic phosphate buffer and an organic modifier like acetonitrile, serves two purposes: the buffer ensures the basic piperazine moiety is protonated for good peak shape, while the organic modifier is used to control the elution strength and retention time.[4] UV detection is chosen based on the strong absorbance of the bromophenyl chromophore.[4]

Step-by-Step Experimental Protocol

Objective: To determine the purity of a this compound sample by area percent.

1. Reagent and Solution Preparation:

- Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid.[4]

- Mobile Phase B (Organic): HPLC-grade Acetonitrile.

- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

- Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

- Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter prior to injection.[4]

2. Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Gradient or Isocratic (e.g., Acetonitrile:Phosphate Buffer pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 252 nm[10] |

| Injection Volume | 10 µL |

3. Analysis Procedure (System Suitability and Execution):

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

- Perform five replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. This validates system precision.

- Inject the Sample Solution in duplicate.

- After analysis, wash the column with a high-organic mixture (e.g., 80:20 Acetonitrile:Water) for at least 30 minutes to remove strongly retained compounds.[4]

4. Data Analysis:

- Calculate the purity of the sample using the area percent method:

- % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualized Workflow for HPLC Purity Analysis

Caption: A logical workflow for the RP-HPLC purity analysis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It may also cause irritation to the eyes, skin, and respiratory tract.[7][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.[7]

Conclusion

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application as a pharmaceutical intermediate. Its solubility, basicity (pKa), and stability profile are not just data points, but critical parameters that directly inform decisions in synthesis, purification, analysis, and formulation. The validated RP-HPLC protocol provided herein represents a practical application of this knowledge, establishing a robust, self-validating system for ensuring the quality and consistency required in the rigorous environment of drug development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 14. scispace.com [scispace.com]

A Technical Guide to 1-(4-Bromophenethyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(4-Bromophenethyl)piperazine is a substituted piperazine derivative with significant potential as a versatile intermediate in medicinal chemistry. Its structure, featuring a piperazine ring, a flexible ethyl linker, and a reactive bromophenyl group, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of neuroscience and oncology. This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven synthesis protocol, its physicochemical properties, and a discussion of its potential applications, grounded in the established utility of the broader class of arylpiperazines.

Introduction: The Strategic Importance of the Phenethylpiperazine Scaffold

The piperazine heterocycle is a ubiquitous structural motif in a vast array of FDA-approved drugs, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] When coupled with a phenethyl moiety, the resulting scaffold allows for precise spatial orientation of pharmacophoric features, enabling targeted interactions with biological receptors. The incorporation of a bromine atom on the phenyl ring serves as a crucial synthetic handle, permitting a wide range of downstream chemical modifications through well-established cross-coupling reactions.[2] This strategic combination of features positions this compound as a high-value building block for generating diverse chemical libraries aimed at discovering next-generation therapeutics.

Molecular Structure and Physicochemical Properties

While a specific CAS Number for this compound is not readily found in major chemical databases, its identity is unequivocally defined by its molecular structure. It is also known by the IUPAC name 1-(2-(4-bromophenyl)ethyl)piperazine.

The core structure consists of a piperazine ring N-alkylated with a 4-bromophenethyl group. This structure imparts a combination of flexibility from the ethyl linker and rigidity from the aromatic and heterocyclic rings. The secondary amine in the piperazine ring provides a site for further derivatization, while the bromine atom allows for modifications to the phenyl ring.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇BrN₂ | Calculated |

| Molecular Weight | 269.18 g/mol | Calculated |

| Boiling Point | > 350 °C | Predicted |

| pKa | ~8.5-9.0 | Predicted |

| LogP | ~2.5-3.0 | Predicted |

| Appearance | Likely an off-white solid or viscous oil | Inferred |

Note: The properties in Table 1 are predicted based on the molecular structure and comparison with structurally similar compounds, such as 1-(4-bromophenyl)piperazine.[3][4]

Synthesis Protocol: N-Alkylation of Piperazine

The most direct and reliable method for the synthesis of this compound is the N-alkylation of piperazine with a suitable 4-bromophenethyl halide. This reaction is a standard procedure in medicinal chemistry for the formation of C-N bonds.

Causality Behind Experimental Choices:

-

Excess Piperazine: Piperazine is used in large excess to serve as both the nucleophile and the base to quench the HBr generated during the reaction. This minimizes the formation of the undesired dialkylated product.

-

Solvent Choice: A polar aprotic solvent like acetonitrile or DMF is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic attack.

-

Temperature Control: The reaction is typically performed at an elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures are avoided to minimize side reactions.

-

Purification: An aqueous workup with an acid wash removes the excess piperazine. The final product is then purified by column chromatography to isolate it from any remaining starting material or by-products.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a solution of piperazine (4-6 equivalents) in acetonitrile (10 mL per gram of the limiting reagent) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-bromo-4-(2-bromoethyl)benzene (1 equivalent).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane and wash with 1M HCl to remove excess piperazine. Then, wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the pure this compound.

Diagram: Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs within this compound suggest its utility as a key intermediate in several therapeutic areas.

-

Neuroscience: Arylpiperazines are well-established pharmacophores in drugs targeting the central nervous system, including antipsychotics and antidepressants.[5][6] The phenethylpiperazine core of this compound can be further elaborated to develop ligands for various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

-

Oncology: The piperazine ring is a common feature in many kinase inhibitors. The reactive bromine handle on this compound can be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append other aromatic or heteroaromatic systems, enabling the synthesis of novel kinase inhibitors.[2]

-

Other Therapeutic Areas: The versatility of the piperazine scaffold has led to its incorporation in antihistamines, antivirals, and anti-inflammatory agents.[1]

Safety and Handling

Given the lack of a specific safety data sheet (SDS) for this compound, a conservative approach to handling is warranted, based on the known hazards of its structural analogs and precursors.

-

General Hazards: Structurally related brominated arylpiperazines are classified as harmful if swallowed, in contact with skin, or if inhaled.[7] They can also cause skin and eye irritation.[6]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound represents a strategically important, albeit less common, building block for drug discovery and development. Its molecular architecture provides a robust platform for the synthesis of diverse and complex molecules. The synthetic protocol outlined in this guide offers a reliable method for its preparation, enabling researchers to access this versatile intermediate for their research programs. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.

References

- 1. 1-(4-Bromophenyl)-4-methylpiperazine | C11H15BrN2 | CID 11817675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. caymanchem.com [caymanchem.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

Solubility and Stability of 1-(4-Bromophenethyl)piperazine in Organic Solvents

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of 1-(4-Bromophenethyl)piperazine, with a detailed focus on its solubility and stability in organic solvents. Intended for researchers, scientists, and professionals in drug development, this document outlines both theoretical principles and practical, field-proven methodologies for characterization. It includes step-by-step protocols for solubility determination and forced degradation studies, aligned with industry best practices and regulatory expectations. The guide aims to equip scientists with the necessary knowledge to make informed decisions regarding solvent selection for synthesis, purification, formulation, and long-term storage of this important pharmaceutical intermediate.

Introduction

This compound is a key structural motif and versatile building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including potential antipsychotic and antidepressant agents.[1][2] The successful progression of any active pharmaceutical ingredient (API) or intermediate through the development pipeline—from laboratory-scale synthesis to a stable, marketable drug product—is fundamentally dependent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability.

The choice of an organic solvent is a ubiquitous decision in the pharmaceutical sciences, impacting:

-

Reaction Kinetics and Yield: The medium in which a reaction occurs governs the interaction of reagents.

-

Purification and Crystallization: Selective solubility is the cornerstone of isolating a compound with high purity.

-

Formulation: For liquid dosage forms, ensuring the API remains dissolved and stable is paramount.

-

Storage and Shelf-Life: The inherent stability of the molecule, and its interaction with the solvent, dictates its long-term viability.[3]

This guide provides an in-depth exploration of the factors governing the solubility and stability of this compound in organic solvents. It moves beyond a simple listing of data to explain the causality behind experimental design, offering robust, self-validating protocols grounded in authoritative standards, such as those from the International Council for Harmonisation (ICH).

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its behavior in various solvent systems.

| Property | Value / Description | Source |

| Chemical Structure |  | [4] |

| Molecular Formula | C₁₂H₁₇BrN₂ | [4] |

| Molecular Weight | 269.18 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 91-95 °C | [5] |

| pKa (Predicted) | 8.88 ± 0.10 (for the most basic nitrogen) | [1] |

| logP (Predicted) | 1.9 | [4] |

The structure reveals several key features that dictate its solubility and stability:

-

Piperazine Ring: This basic moiety, with a predicted pKa of ~8.88, can be protonated in acidic conditions, drastically increasing its polarity and solubility in polar protic solvents.[1] The piperazine functional group can also be susceptible to oxidation.

-

Bromophenyl Group: The aromatic ring provides a nonpolar, hydrophobic region, suggesting solubility in less polar organic solvents. The carbon-bromine bond can be a site for photolytic degradation.

-

Phenethyl Linker: This flexible alkyl chain adds to the nonpolar character of the molecule.

Solubility in Organic Solvents

Solubility is a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. For a compound to dissolve, the energy released from solvent-solute interactions must overcome both the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Theoretical Considerations & Solvent Selection

The principle of "like dissolves like" is a useful heuristic. Given the hybrid nature of this compound (polar piperazine head, nonpolar bromophenyl tail), its solubility is expected to vary significantly across the solvent polarity spectrum.

Solvent Selection Strategy: A well-designed solubility screen should include a diverse set of solvents to probe different types of intermolecular interactions:

| Solvent Class | Example Solvents | Primary Interactions with Solute | Expected Solubility Trend |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding with piperazine nitrogens. | Moderate to High |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Dipole-dipole interactions. | Moderate to High |

| Nonpolar Aprotic | Dichloromethane, Chloroform | Dipole-dipole and London dispersion forces. | High |

| Nonpolar | Toluene, Heptane, Hexane | London dispersion forces with the bromophenyl group. | Low to Moderate |

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility.[6][7] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent (HPLC grade or higher)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Validated analytical instrument (e.g., HPLC-UV)

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.[7]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be allowed to equilibrate for a sufficient duration. A common practice is 24 to 72 hours, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration in the original saturated solution by applying the dilution factor. The solubility is typically reported in mg/mL or mol/L.

Stability in Organic Solvents

Assessing the chemical stability of a compound in solution is a regulatory requirement and critical for ensuring product quality and safety.[3][8] Stability studies, particularly forced degradation (stress testing), are designed to identify potential degradation products and elucidate degradation pathways.[9][10]

Potential Degradation Pathways

For this compound, several degradation pathways can be anticipated:

-

Oxidation: The piperazine ring, particularly the tertiary amine, is susceptible to oxidation, which can be catalyzed by trace metals or initiated by peroxides present in some organic solvents (e.g., THF, ethers).

-

Hydrolysis: While less common in anhydrous organic solvents, the presence of trace water, especially under acidic or basic conditions, could potentially lead to degradation. Given the structure, hydrolysis is a lower-risk pathway compared to oxidation.

-

Photodegradation: Aromatic halides can be susceptible to photolytic cleavage upon exposure to UV light, potentially leading to radical-mediated degradation.[11]

-

pH-Related Degradation: As a weak base, the stability of piperazine derivatives can be highly dependent on pH.[12]

Experimental Protocol: Forced Degradation in Solution

Forced degradation studies intentionally stress the compound to achieve a target degradation of 5-20%.[9][11] This level of degradation is sufficient to produce and detect primary degradation products without destroying the molecule entirely.

Objective: To evaluate the stability of this compound under various stress conditions in a selected solvent and develop a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[11]

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Apply the stressor as described in the table below.

-

After the specified time, quench the reaction if necessary to prevent further degradation.

-

Dilute the stressed sample to a suitable concentration for analysis.

-

Analyze the sample using a high-resolution chromatographic method (e.g., HPLC or UPLC) with a detector capable of monitoring both the parent compound and any new peaks (e.g., a photodiode array [PDA] detector or mass spectrometer [MS]).[12][13]

Stress Conditions:

| Stress Condition | Reagents & Conditions | Rationale & Causality |

| Acid Hydrolysis | 0.1 M HCl in solvent/water mixture; Heat at 60-80 °C. | Simulates acidic environments. The piperazine nitrogen will be protonated; stability will depend on the lability of other functional groups under these conditions. |

| Base Hydrolysis | 0.1 M NaOH in solvent/water mixture; Heat at 60-80 °C. | Simulates alkaline environments. The piperazine nitrogen will be in its free base form. |

| Oxidation | 3% H₂O₂ in the selected solvent; Room temperature for up to 24 hours.[9] | Probes susceptibility to oxidative degradation, a common pathway for amines.[9] |

| Thermal | Heat solution at 60-80 °C in the dark. | Assesses the intrinsic thermal stability of the molecule in solution. |

| Photolytic | Expose solution to a light source providing UV and visible output (ICH Q1B standard: >1.2 million lux hours and >200 watt hours/m²).[11] | Evaluates light sensitivity, particularly relevant for the C-Br bond.[11] |

Developing a Stability-Indicating Method

The core of a stability study is the analytical method used to evaluate it. A method is considered "stability-indicating" if it can accurately quantify the decrease in the active substance's concentration due to degradation and achieve baseline separation between the parent peak and all significant degradation product peaks.[12]

Key Steps:

-

Method Development: Use a reversed-phase HPLC column (e.g., C18) with a gradient elution program, typically involving a mobile phase of acetonitrile or methanol and a buffered aqueous phase.[12]

-

Peak Purity Analysis: Analyze the stressed samples. Use a PDA detector to assess the peak purity of the parent compound at each stress condition. A non-homogenous peak indicates co-elution with a degradant.

-

Mass Balance: The total amount of drug detected (parent + degradants) should be close to 100% of the initial concentration. A significant loss in mass balance may suggest the formation of non-UV active compounds, volatile compounds, or compounds that are irreversibly adsorbed to the column.

Practical Recommendations and Summary

-

For Synthesis & Purification: Solvents like dichloromethane, methanol, and acetonitrile are likely to be good candidates due to their high solvating power for both the polar and nonpolar ends of the molecule. For crystallization, a binary solvent system (e.g., ethanol/heptane) might be effective, where the compound is soluble in one solvent and insoluble in the other.

-

For Long-Term Storage: Based on general stability profiles of piperazine derivatives, solutions should be stored protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize photolytic and oxidative degradation.[12] Storage at reduced temperatures (2-8 °C) is also recommended.[1] A non-reactive, aprotic solvent like acetonitrile would likely be a better choice for a stock solution than a potentially reactive solvent like an ether or a chlorinated solvent.

-

For Formulation: If an organic solvent is considered for a liquid formulation, its stability profile in that specific solvent must be rigorously established. Oxidative stability is a key concern, and the inclusion of antioxidants may be necessary. The use of the hydrochloride salt form of the compound could enhance stability in certain systems.[2][12]

By systematically applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the solubility and stability of this compound, ensuring data integrity and accelerating the drug development process.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scispace.com [scispace.com]

- 4. 1-(4-Bromophenyl)piperazine | C10H13BrN2 | CID 2735629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 6. enamine.net [enamine.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. pharmafocusasia.com [pharmafocusasia.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

A Multi-Tiered Strategy for the Preliminary Biological Screening of 1-(4-Bromophenethyl)piperazine

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure in a multitude of FDA-approved drugs, particularly those targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics and the ability to interact with a diverse range of biological targets.[3][4] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological evaluation of 1-(4-Bromophenethyl)piperazine, a novel chemical entity (NCE). The proposed screening cascade is designed to systematically elucidate the compound's cytotoxic profile, primary pharmacological interactions, and foundational in vivo behavior. By integrating in vitro and in vivo assays, this workflow provides a robust framework for making data-driven decisions on the potential progression of this compound in the drug discovery pipeline. The causality behind each experimental choice is detailed, ensuring a logical and scientifically rigorous approach to characterizing this promising NCE.

Introduction: The Rationale for Screening

The core of the target molecule, the piperazine ring, is a versatile heterocyclic moiety found in drugs with antipsychotic, antidepressant, and anxiolytic activities.[1][5] The presence of a phenethyl group suggests a potential for interaction with monoaminergic systems, such as dopamine and serotonin receptors, a common mechanism for many CNS-active agents.[6][7] Furthermore, the 4-bromo substitution on the phenyl ring can significantly influence the molecule's metabolic stability and binding affinity at target receptors through halogen bonding and other electronic effects.

Given this structural rationale, this compound warrants a systematic investigation. This guide outlines a three-tiered screening approach designed to efficiently assess its biological potential, beginning with broad cytotoxicity and progressing to specific receptor interactions and preliminary in vivo characterization.

Tier 1: Foundational In Vitro Viability and Target Engagement

The initial tier of screening serves two primary purposes: to establish a concentration range where the compound does not exert overt cellular toxicity and to identify its most promising primary biological targets.[8][9][10] This foundational data is critical for the valid interpretation of all subsequent, more nuanced assays.

In Vitro Cytotoxicity Profiling

Expertise & Experience: Before assessing specific pharmacological activity, it is imperative to determine the compound's general effect on cell health. A potent but highly toxic compound is unlikely to become a viable therapeutic. By screening against a panel of both cancerous and non-cancerous cell lines, we can derive a preliminary selectivity index, offering an early glimpse into its potential therapeutic window.[10][11] We will employ the Sulforhodamine B (SRB) assay, a robust and reproducible method that measures cell density based on total cellular protein content.[8]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Seeding: Plate cells (e.g., MCF-7, HeLa, and non-cancerous HEK293) in 96-well microplates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with medium containing the test compound at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Cell Fixation: Gently aspirate the treatment medium and fix the adherent cells by adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.[8]

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 15-30 minutes.

-

Wash and Solubilize: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry. Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

| Cell Line | Type | IC₅₀ (µM) of this compound |

| MCF-7 | Human Breast Adenocarcinoma | [Experimental Value] |

| HeLa | Human Cervical Cancer | [Experimental Value] |

| HEK293 | Human Embryonic Kidney | [Experimental Value] |

Mandatory Visualization: Cytotoxicity Workflow

Caption: General workflow for the SRB cytotoxicity assay.

Primary Receptor Binding Screening

Expertise & Experience: Based on its chemical structure, this compound is a candidate for interacting with CNS receptors. A broad radioligand binding screen is the most efficient method to identify high-affinity interactions.[12] We will focus on key monoamine and sigma receptors, which are frequent targets for piperazine-containing drugs.[13][14][15][16] This approach allows us to simultaneously query multiple potential targets, prioritizing those with the highest affinity for further functional characterization.

Experimental Protocol: Radioligand Binding Assay (General)

-

Membrane Preparation: Homogenize tissue or cultured cells known to express the target receptor (e.g., HEK293 cells stably expressing the human dopamine D2 receptor) in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[12]

-

Assay Setup: In a 96-well plate, combine the following in order:

-

Assay Buffer

-

Test compound (this compound) at various concentrations.

-

A known high-affinity unlabeled ligand for the "non-specific binding" control wells (e.g., Haloperidol for the D2 receptor).

-

Radioligand (e.g., [³H]-Spiperone for the D2 receptor) at a concentration near its dissociation constant (Kd).

-

The prepared cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[12]

Data Presentation: Primary Receptor Binding Affinity

| Receptor Target | Radioligand | Kᵢ (nM) of this compound |

| Dopamine D₂ | [³H]-Spiperone | [Experimental Value] |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | [Experimental Value] |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | [Experimental Value] |

| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | [Experimental Value] |

| Sigma-2 (σ₂) | [³H]-DTG | [Experimental Value] |

Mandatory Visualization: Receptor Binding Workflow

Caption: General workflow for a radioligand binding assay.

Tier 2: Secondary Functional and Metabolic Assays

Compounds demonstrating high affinity (e.g., Kᵢ < 100 nM) at a specific receptor in Tier 1 will be advanced to Tier 2. This stage aims to determine the functional nature of the interaction (agonist, antagonist, or modulator) and to get an early read on metabolic stability.

Functional Characterization

Expertise & Experience: High binding affinity does not describe the biological outcome of the drug-receptor interaction. A functional assay is required to determine if the compound activates the receptor (agonism) or blocks the action of the endogenous ligand (antagonism). The choice of assay depends on the receptor's signaling pathway. For G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, common readouts include changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺).

Mandatory Visualization: Generic GPCR Signaling

References

- 1. researchgate.net [researchgate.net]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Bromophenethyl)piperazine

Abstract

Introduction: The Significance of Structural Verification

1-(4-Bromophenethyl)piperazine belongs to the broad class of piperazine derivatives, a scaffold renowned for its prevalence in centrally active pharmaceuticals. The precise arrangement of the 4-bromophenethyl moiety and the piperazine ring is critical to its pharmacological activity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any further investigation. This guide provides the spectroscopic roadmap to achieve that confirmation.

The molecular structure, presented below, forms the basis of our spectroscopic predictions and interpretations.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; for this compound, CDCl₃ is a common choice.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum to single lines for each unique carbon.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).[1][2]

-

A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| a | 7.40 | Doublet | 2H | Ar-H (ortho to Br) | Deshielded by the electron-withdrawing bromine atom. The para-substitution pattern leads to a classic doublet of doublets (often appearing as two distinct doublets). |

| b | 7.10 | Doublet | 2H | Ar-H (meta to Br) | Shielded relative to protons 'a'. Coupled to protons 'a'. |

| c | 2.80 | Triplet | 2H | Ar-CH₂-CH₂-N | Adjacent to the aromatic ring and a CH₂ group. |

| d | 2.65 | Triplet | 2H | Ar-CH₂-CH₂-N | Adjacent to the piperazine nitrogen and a CH₂ group. |

| e | 2.60 | Broad Multiplet | 4H | Piperazine CH₂ (adjacent to N-phenethyl) | Protons on the substituted nitrogen are slightly deshielded. |

| f | 2.45 | Broad Multiplet | 4H | Piperazine CH₂ (adjacent to NH) | Protons on the unsubstituted nitrogen are more shielded. |

| g | 1.90 | Broad Singlet | 1H | Piperazine N-H | The chemical shift of the N-H proton can be variable and may exchange with trace water in the solvent. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each non-equivalent carbon atom, providing a direct count of the unique carbon environments.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| 1 | 139 | Ar-C (quaternary, C-CH₂) | The attachment of the ethyl group slightly deshields this carbon. |

| 2 | 131 | Ar-C (CH, meta to Br) | Standard chemical shift for an aromatic CH. |

| 3 | 130 | Ar-C (CH, ortho to Br) | Slightly deshielded compared to carbon 2 due to proximity to the electronegative bromine. |

| 4 | 120 | Ar-C (quaternary, C-Br) | The direct attachment of bromine causes a significant upfield shift (shielding) for this carbon. |

| 5 | 60 | Ar-CH₂-CH₂-N | Aliphatic carbon attached to a nitrogen atom. |

| 6 | 54 | Piperazine CH₂ (adjacent to N-phenethyl) | Typical chemical shift for a piperazine carbon adjacent to a substituent. |

| 7 | 46 | Piperazine CH₂ (adjacent to NH) | More shielded than carbon 6 due to the absence of a bulky substituent on the adjacent nitrogen. |

| 8 | 33 | Ar-CH₂-CH₂-N | Aliphatic carbon in the ethyl linker. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: IR

-

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid or liquid samples.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the sample directly on the ATR crystal and apply pressure.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample to the background.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Interpretation |

| 3300-3200 | N-H Stretch | Secondary Amine (Piperazine) | A characteristic, often broad, peak indicating the presence of the N-H bond in the piperazine ring. |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring | Confirms the presence of the aromatic system.[3][4][5] |

| 3000-2850 | C-H Stretch (sp³) | Aliphatic CH₂ | Indicates the presence of the ethyl linker and the piperazine ring methylene groups.[6] |

| 1600-1450 | C=C Stretch | Aromatic Ring | A series of sharp bands confirms the aromatic ring. The pattern can sometimes give clues about the substitution.[3][4][5] |

| 1100-1000 | C-N Stretch | Aliphatic Amine | Confirms the C-N bonds of the piperazine ring and the connection to the ethyl group. |

| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | A strong band in this region is highly indicative of a para-substituted benzene ring.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers crucial information about its substructures.

Experimental Protocol: MS

-

Ionization Method: Electron Impact (EI) is a common technique for relatively small, volatile molecules and provides reproducible fragmentation patterns.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal for this analysis.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with electrons (typically at 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₂H₁₇BrN₂. The molecular weight is approximately 268.07 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 268 and 270.

The fragmentation pattern is key to confirming the structure. The most likely fragmentation pathways involve cleavage at the bonds adjacent to the nitrogen atoms (alpha-cleavage) and benzylic cleavage.

Caption: Predicted EI-MS Fragmentation Pathway.

Interpretation of Key Fragments:

-

m/z 183/185 (Bromotropylium ion): This is a very common and stable fragment for compounds containing a bromobenzyl moiety. Its presence is strong evidence for the 4-bromophenethyl group.

-

m/z 86 (Piperazine fragment): This fragment arises from the piperazine ring, confirming this part of the structure.

-

The relative abundance of these fragments helps to piece together the molecular puzzle, confirming the connectivity of the bromophenethyl group to the piperazine ring.

Conclusion: A Self-Validating System

The true power of spectroscopic characterization lies in the convergence of data from multiple, independent techniques. The predicted ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the molecule. The IR spectrum confirms the presence of key functional groups (N-H, aromatic C-H, aliphatic C-H, C=C). Finally, the mass spectrum provides the molecular weight and crucial substructural information through its fragmentation pattern. When the data from all three techniques are in agreement, they form a self-validating system that provides a high degree of confidence in the assigned structure of this compound. This multi-faceted approach is fundamental to ensuring scientific integrity in drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 5. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]

- 6. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(4-Bromophenethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutics targeting the central nervous system (CNS).[1][2][3] 1-(4-Bromophenethyl)piperazine, a distinct member of this class, presents a compelling profile for novel drug discovery. While direct pharmacological data for this specific molecule is limited, a comprehensive analysis of its structural analogues provides a robust framework for predicting its potential therapeutic targets. This guide synthesizes the current understanding of phenethylpiperazine and bromophenylpiperazine pharmacology to illuminate the most probable molecular targets for this compound. We will delve into the scientific rationale for each potential target, provide detailed protocols for experimental validation, and outline the potential therapeutic implications.

Introduction: The Rationale for Investigating this compound

The this compound molecule combines two key pharmacophoric elements: a bromophenyl group and a phenethylpiperazine moiety. The piperazine ring is a common feature in drugs targeting a variety of disease states, including but not limited to, antipsychotics, antidepressants, antihistamines, and antifungals.[4] The versatility of the piperazine scaffold allows for significant modulation of pharmacological activity through substitution at its nitrogen atoms.

The presence of a bromine atom on the phenyl ring is of particular interest. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for biological targets. The phenethyl group further directs the molecule's potential interactions, often conferring affinity for monoamine receptors. Based on these structural features, this compound is hypothesized to interact with several key receptor families within the CNS.

Primary Hypothesized Therapeutic Targets: Monoamine Receptors

The most probable targets for this compound are the serotonin (5-HT) and dopamine (D) receptors, given the extensive literature on analogous arylpiperazines.[1][3]

Serotonin (5-HT) Receptors

Phenylpiperazine derivatives are well-established modulators of various 5-HT receptor subtypes. The specific subtype affinity is often dictated by the nature of the aryl substituent.

-

5-HT1A Receptors: Many arylpiperazines act as agonists or partial agonists at 5-HT1A receptors, a mechanism associated with anxiolytic and antidepressant effects. The structural similarity of this compound to known 5-HT1A ligands suggests a high probability of interaction.

-

5-HT2A Receptors: Antagonism at 5-HT2A receptors is a key feature of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects. The bromophenyl moiety may confer affinity for this receptor subtype.

-

5-HT2C Receptors: Modulation of 5-HT2C receptors is implicated in the regulation of mood, appetite, and cognition. Both agonism and antagonism at this receptor are being explored for various therapeutic applications.

-

5-HT3 Receptors: While less common for this structural class, some arylpiperazines have shown affinity for the ligand-gated ion channel 5-HT3 receptor, which is a target for antiemetics.

Caption: Hypothesized signaling pathways for this compound at 5-HT1A and 5-HT2A receptors.

Dopamine (D) Receptors

Interaction with dopamine receptors is a hallmark of many antipsychotic and antidepressant medications.

-

D2 Receptors: D2 receptor antagonism is the primary mechanism of action for typical antipsychotics. Atypical antipsychotics often exhibit a lower affinity for D2 receptors relative to 5-HT2A receptors, which is thought to improve their side effect profile.

-

D3 Receptors: The D3 receptor is implicated in the rewarding effects of drugs of abuse and may play a role in cognition and motivation. D3 receptor antagonists are being investigated as potential treatments for addiction and schizophrenia.

Secondary Hypothesized Therapeutic Targets

Beyond the primary monoamine receptors, the structural features of this compound suggest potential interactions with other important CNS targets.

Adrenergic Receptors

Arylpiperazines are known to possess affinity for α-adrenergic receptors.[5] Blockade of α1-adrenergic receptors can contribute to the therapeutic effects of some antipsychotics and antidepressants but can also be associated with side effects such as orthostatic hypotension.

GABA-A Receptors

Some piperazine derivatives have been shown to modulate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS. This interaction could contribute to anxiolytic or sedative properties.

Sigma (σ) Receptors

Sigma receptors are a unique class of intracellular proteins that are not G-protein coupled. They are involved in a variety of cellular functions and are considered targets for the treatment of neurological and psychiatric disorders. Several arylpiperazine derivatives have demonstrated affinity for sigma receptors.

Acetylcholinesterase (AChE)

Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Some arylpiperazine-containing compounds have been reported to exhibit AChE inhibitory activity.[6]

Ion Channels

The piperazine moiety has been incorporated into molecules targeting various ion channels, including calcium and potassium channels.[7] Modulation of ion channel activity represents a broad area of therapeutic potential.

Experimental Validation of Therapeutic Targets

A systematic approach is required to identify and validate the therapeutic targets of this compound. This involves a combination of in vitro and in vivo assays.

In Vitro Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for GPCRs

-

Membrane Preparation:

-

Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, D2).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Dry the filters and add scintillation cocktail.

-

Count the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Table 1: Examples of Functional Assays for GPCRs

| Receptor Target | Coupling | Second Messenger | Assay Principle |

| 5-HT1A | Gi/o | cAMP | Measurement of cAMP levels (e.g., HTRF, AlphaLISA) |

| 5-HT2A | Gq/11 | IP3, Ca2+ | Measurement of intracellular calcium flux (e.g., FLIPR) |

| D2 | Gi/o | cAMP | Measurement of cAMP levels |

Detailed Protocol: Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A)

-

Cell Preparation:

-

Plate cells expressing the receptor of interest in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

-

-

Compound Addition and Measurement:

-

Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound (to test for agonist activity) or a fixed concentration of agonist followed by varying concentrations of the test compound (to test for antagonist activity).

-

Monitor the change in fluorescence intensity over time.

-

-

Data Analysis:

-

For agonist activity, plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 value.

-

For antagonist activity, plot the inhibition of the agonist response against the logarithm of the compound concentration to determine the IC50 value.

-

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation:

-

Prepare a solution of AChE in phosphate buffer (pH 8.0).

-

Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).

-

Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the AChE solution, DTNB solution, and the test compound or buffer (for control).

-

Pre-incubate for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction, thiocholine, reacts with DTNB to produce a yellow-colored compound.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[8]

-

In Vivo Assays

In vivo models are crucial for assessing the physiological and behavioral effects of a compound and for predicting its therapeutic potential.

Table 2: Relevant In Vivo Models for CNS Disorders

| Therapeutic Area | Animal Model | Behavioral Endpoint |

| Antidepressant | Forced Swim Test[9][10][11][12][13] | Immobility time |

| Anxiolytic | Elevated Plus Maze[14][15][16][17][18] | Time spent in open arms |

| Antipsychotic | Prepulse Inhibition of Startle | Disruption of sensorimotor gating |

| Nociception | Hot Plate Test | Latency to response |

Experimental Workflow: In Vivo Behavioral Testing

Caption: General workflow for in vivo behavioral testing of a novel compound.

Potential Therapeutic Indications

Based on the hypothesized target profile, this compound could be a lead compound for the development of therapeutics for a range of CNS disorders:

-

Depression and Anxiety Disorders: Through modulation of 5-HT1A and other monoamine receptors.

-

Schizophrenia: By acting on D2 and 5-HT2A receptors, potentially offering an atypical antipsychotic profile.

-

Neuropathic Pain: Via interaction with monoamine receptors and potentially ion channels.

-

Cognitive Disorders: If significant acetylcholinesterase inhibitory activity is demonstrated.

Conclusion

This compound represents a promising chemical entity with a high likelihood of interacting with key CNS targets, particularly serotonin and dopamine receptors. The structural alerts within the molecule also point towards potential engagement with adrenergic, GABA-A, and sigma receptors, as well as acetylcholinesterase and various ion channels. The experimental roadmap outlined in this guide provides a clear path for the systematic evaluation of these potential therapeutic targets. A thorough characterization of the in vitro and in vivo pharmacology of this compound will be essential to unlock its full therapeutic potential and to guide its development as a novel treatment for neurological and psychiatric disorders.

References

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]